molecular formula C19H28N2O4 B13823852 4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine

4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine

Cat. No.: B13823852
M. Wt: 348.4 g/mol
InChI Key: UWCLGPXPKJJCRO-UHFFFAOYSA-N
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Description

4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine is a complex organic compound that features both benzyloxycarbonyl and butoxycarbonyl protective groups. These groups are often used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure includes a piperidine ring, which is a common scaffold in medicinal chemistry due to its presence in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine typically involves multiple steps. One common approach is to start with a piperidine derivative and introduce the benzyloxycarbonyl (Cbz) and butoxycarbonyl (Boc) protective groups sequentially. The reaction conditions often involve the use of base catalysts and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the protective groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine involves its interaction with specific molecular targets. The protective groups can be selectively removed under mild conditions, allowing the compound to participate in various biochemical pathways. The piperidine ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
  • 2-(1-Boc-4-(Cbz-Amino)-Piperidin-4-Yl)Acetic Acid

Uniqueness

4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine is unique due to its dual protective groups, which provide versatility in synthetic applications. The combination of Cbz and Boc groups allows for selective deprotection, enabling the compound to be used in multi-step synthesis without interfering with other functional groups .

Properties

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

butyl 4-methyl-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate

InChI

InChI=1S/C19H28N2O4/c1-3-4-14-24-18(23)21-12-10-19(2,11-13-21)20-17(22)25-15-16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3,(H,20,22)

InChI Key

UWCLGPXPKJJCRO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N1CCC(CC1)(C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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